molecular formula C10H10BrIO2 B1513322 Ethyl 3-bromo-5-iodo-2-methylbenzoate CAS No. 1379317-96-0

Ethyl 3-bromo-5-iodo-2-methylbenzoate

Cat. No. B1513322
CAS RN: 1379317-96-0
M. Wt: 368.99 g/mol
InChI Key: VRHWAZSTQYQQDU-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-iodo-2-methylbenzoate is a chemical compound with the molecular formula C10H10BrIO2 . It is closely related to Methyl 3-bromo-5-iodo-2-methylbenzoate, which has a molecular weight of 354.97 .


Molecular Structure Analysis

The molecular structure of Ethyl 3-bromo-5-iodo-2-methylbenzoate consists of a benzoate core with bromo, iodo, and methyl substituents. The InChI code for this compound is 1S/C10H10BrIO2/c1-3-14-10(13)7-4-6(2)9(12)8(11)5-7/h4-5H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 3-bromo-5-iodo-2-methylbenzoate is a solid at room temperature . The molecular weight of this compound is 368.99 g/mol. Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.

properties

IUPAC Name

ethyl 3-bromo-5-iodo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrIO2/c1-3-14-10(13)8-4-7(12)5-9(11)6(8)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHWAZSTQYQQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)I)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856595
Record name Ethyl 3-bromo-5-iodo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-5-iodo-2-methylbenzoate

CAS RN

1379317-96-0
Record name Ethyl 3-bromo-5-iodo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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